molecular formula C11H12N2O B13855653 7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole

7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole

Cat. No.: B13855653
M. Wt: 188.23 g/mol
InChI Key: QPTMFSDUYOFGLW-UHFFFAOYSA-N
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Description

7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . The structure of this compound includes a pyrrole ring fused with an imidazole ring, making it a unique scaffold for drug discovery and other scientific research applications.

Preparation Methods

The synthesis of 7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby preventing their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity may involve disrupting the cell membrane or interfering with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C11H12N2O/c1-14-8-4-5-9-10(7-8)13-6-2-3-11(13)12-9/h4-5,7H,2-3,6H2,1H3

InChI Key

QPTMFSDUYOFGLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3N2CCC3

Origin of Product

United States

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